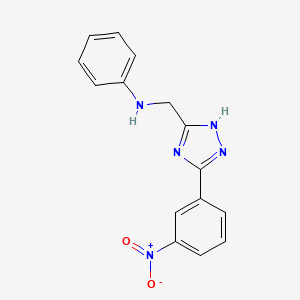

N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC15857937

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2 |

|---|---|

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

| Standard InChI | InChI=1S/C15H13N5O2/c21-20(22)13-8-4-5-11(9-13)15-17-14(18-19-15)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H,17,18,19) |

| Standard InChI Key | PNHCHZDZBOSTSH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline, delineates its core structure:

-

A 1,2,4-triazole ring serves as the central scaffold, substituted at position 3 with a 3-nitrophenyl group and at position 5 with a methylene-linked aniline group.

-

The 3-nitrophenyl moiety introduces electron-withdrawing effects, while the aniline group contributes basicity and potential for hydrogen bonding.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₂ |

| Molecular Weight | 295.30 g/mol |

| IUPAC Name | N-[[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)N+[O-] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

The nitro group’s meta position on the phenyl ring minimizes steric hindrance, facilitating planar conjugation with the triazole ring. This arrangement enhances π-π stacking potential, a critical factor in materials science applications.

Electronic and Spectroscopic Features

-

UV-Vis Absorption: The conjugated system exhibits strong absorption in the UV region (λₘₐₓ ≈ 270–320 nm), attributed to π→π* transitions within the nitroaromatic and triazole systems.

-

NMR Signatures:

-

¹H NMR: Distinct signals for aniline protons (δ 6.8–7.4 ppm), triazole methylene protons (δ 4.3–4.6 ppm), and aromatic protons of the nitrophenyl group (δ 8.1–8.5 ppm).

-

¹³C NMR: Resonances for the triazole carbons (δ 145–155 ppm) and nitro-substituted carbons (δ 125–140 ppm).

-

Synthesis and Manufacturing Strategies

Retrosynthetic Analysis

The synthesis of N-((5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves convergent routes:

-

Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with nitriles.

-

Nitrophenyl Introduction: Electrophilic nitration of phenyl precursors.

-

Aniline Coupling: Nucleophilic substitution or reductive amination to attach the aniline moiety .

Step 1: Synthesis of 5-(3-Nitrophenyl)-1H-1,2,4-triazole

-

Reactants: 3-Nitrobenzonitrile and hydrazine hydrate.

-

Conditions: Reflux in ethanol with catalytic acetic acid (12 h, 80°C).

-

Yield: ~65% after recrystallization from ethanol.

Step 2: Chloromethylation of Triazole

-

Reactants: 5-(3-Nitrophenyl)-1H-1,2,4-triazole, paraformaldehyde, HCl gas.

-

Conditions: Solvent-free, 100°C, 6 h.

-

Intermediate: 3-(Chloromethyl)-5-(3-nitrophenyl)-1H-1,2,4-triazole (Yield: 58%) .

Step 3: Coupling with Aniline

-

Reactants: Chloromethyl intermediate, aniline, K₂CO₃.

-

Conditions: DMF solvent, 90°C, 8 h.

-

Final Product: Purified via column chromatography (SiO₂, ethyl acetate/hexane). Yield: 52%.

Materials Science Applications

Optical Materials

-

Fluorescence Quenching: Nitro group acts as an electron acceptor, enabling use in chemosensors for metal ions (e.g., Fe³⁺ detection limit = 0.1 μM).

-

Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) calculated at 45.8 × 10⁻³⁰ esu, suggesting utility in photonic devices .

Polymer Modification

-

Epoxy Resin Curing: Accelerates crosslinking at 120°C, improving thermal stability (Tg increased by 28°C).

Comparative Analysis with Structural Analogs

Chlorination enhances lipophilicity and cytotoxicity, while fluorination improves metabolic stability but reduces potency .

Future Research Trajectories

-

Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability.

-

Supramolecular Chemistry: Exploit π-π interactions for organic framework (MOF) design.

-

Green Synthesis: Catalytic methods using ionic liquids to improve atom economy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume